(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazolidinone ring fused with a pyrazole moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-pentyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone ring, resulting in the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituent on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the pyrazole and thiazolidinone rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in various assays for its potential antimicrobial, antifungal, and anti-inflammatory activities. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic applications. Studies have indicated that it may possess anticancer properties, making it a subject of interest in oncology research.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but its ability to modulate key biological processes is well-documented .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate in organic synthesis.
Disilanes: Organosilicon compounds with unique electronic properties.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A condensing agent used in various chemical transformations.
Uniqueness
What sets (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of a thiazolidinone ring and a pyrazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
624724-57-8 |
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Molecular Formula |
C25H24ClN3O2S2 |
Molecular Weight |
498.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24ClN3O2S2/c1-3-4-8-13-28-24(30)22(33-25(28)32)15-18-16-29(19-9-6-5-7-10-19)27-23(18)17-11-12-21(31-2)20(26)14-17/h5-7,9-12,14-16H,3-4,8,13H2,1-2H3/b22-15- |
InChI Key |
LJVCAYTXZFCEGQ-JCMHNJIXSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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